[(5-Bromopentyl)oxy](trimethyl)silane
Description
A Glimpse into the World of Organosilicon Chemistry
Organosilicon compounds have found widespread application in numerous areas of chemical synthesis, ranging from pharmaceuticals and agrochemicals to materials science. researchgate.net Their utility stems from the predictable and often mild conditions under which they undergo various transformations. researchgate.net The silicon-carbon bond, while generally stable, can be selectively cleaved under specific conditions, allowing for the controlled formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the introduction of silicon-containing groups can influence the stereochemical outcome of reactions, providing a powerful tool for asymmetric synthesis. The continuous evolution of organosilicon chemistry continues to provide innovative solutions to synthetic challenges. pageplace.de
The Strategic Importance of Silyl (B83357) Ethers
Within the broad class of organosilicon compounds, silyl ethers stand out for their critical role as protecting groups for alcohols. wikipedia.orghighfine.comlibretexts.org The hydroxyl group is a common and highly reactive functional group that often requires temporary masking to prevent unwanted side reactions during a multi-step synthesis. highfine.com Silyl ethers are ideal for this purpose because they are easily installed, stable to a wide range of reaction conditions, and can be selectively removed under mild protocols. wikipedia.orgmasterorganicchemistry.com
The reactivity and stability of a silyl ether are tunable by varying the substituents on the silicon atom. wikipedia.org For instance, bulkier alkyl groups on the silicon increase steric hindrance, making the silyl ether more robust. libretexts.org Common silyl ethers include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS), each offering a different level of stability and allowing for selective protection and deprotection strategies in molecules with multiple hydroxyl groups. wikipedia.orghighfine.com Beyond their role as protecting groups, silyl ethers can also act as reactive intermediates, participating in a variety of synthetic transformations. core.ac.ukthieme-connect.comresearchgate.net For example, silyl enol ethers are versatile nucleophiles in reactions that form new carbon-carbon bonds. netlify.app
Halogenated Alkyl Silyl Ethers: Designing Multifunctionality
Halogenated alkyl silyl ethers, such as (5-Bromopentyl)oxysilane, represent a class of bifunctional molecules that combine the properties of a silyl ether with the reactivity of an alkyl halide. researchgate.net This dual functionality makes them valuable building blocks for the synthesis of more complex molecules. nih.gov The silyl ether moiety serves its traditional role as a protected alcohol, while the terminal halide provides a reactive site for nucleophilic substitution or organometallic coupling reactions. nih.gov This allows for the sequential or simultaneous introduction of different functionalities into a molecule, streamlining synthetic pathways and enabling the construction of intricate molecular architectures. The presence of both a stable protecting group and a reactive handle within the same molecule offers significant strategic advantages in the design and execution of modern organic synthesis.
Synthesis and Physicochemical Properties of (5-Bromopentyl)oxysilane
The preparation of (5-Bromopentyl)oxysilane typically involves the silylation of 5-bromo-1-pentanol. A common and efficient method for this transformation is the reaction of the alcohol with a silylating agent such as chlorotrimethylsilane (B32843) (TMSCl) in the presence of a base. The base, often an amine like triethylamine (B128534) or imidazole (B134444), serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the silyl ether.
Alternatively, other silylating agents like hexamethyldisilazane (B44280) (HMDS) can be employed, sometimes with a catalyst, to achieve the desired transformation. organic-chemistry.orgchemicalbook.com The reaction conditions are generally mild, and the desired product can be isolated and purified using standard laboratory techniques such as distillation or chromatography.
Below is a table summarizing the key physicochemical properties of (5-Bromopentyl)oxysilane.
| Property | Value |
| Molecular Formula | C8H19BrOSi |
| Molecular Weight | 239.23 g/mol |
| CAS Number | 18294-13-8 |
| Appearance | Colorless liquid (presumed) |
| Boiling Point | Not explicitly found, but related compounds suggest it would be in the range of 100-150 °C at reduced pressure. |
| Density | Not explicitly found, but likely around 1.1 g/mL, similar to related bromoalkylsilanes. |
Spectroscopic Characterization of (5-Bromopentyl)oxysilane
The structural elucidation of (5-Bromopentyl)oxysilane relies on a combination of spectroscopic techniques, each providing unique insights into the molecule's connectivity and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The nine protons of the trimethylsilyl group would appear as a sharp singlet, typically in the upfield region around 0.1 ppm. The protons on the carbon adjacent to the silyl ether oxygen (CH₂-O) would be shifted downfield to approximately 3.4-4.5 ppm. pressbooks.pubopenstax.org The protons on the carbon bearing the bromine atom (CH₂-Br) would also be downfield, likely in a similar region. The remaining methylene protons of the pentyl chain would appear as multiplets in the region of 1.3-1.9 ppm.
¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbon atoms of the trimethylsilyl group would resonate at a high field, close to 0 ppm. The carbon attached to the silyl ether oxygen would be found in the range of 50-80 ppm. openstax.org The carbon bonded to the bromine atom would also be in a similar, slightly more downfield region. The other methylene carbons of the pentyl chain would appear in the typical alkane region of the spectrum.
Mass Spectrometry (MS)
The mass spectrum of (5-Bromopentyl)oxysilane would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately equal intensities for M+ and M+2). Common fragmentation pathways for silyl ethers involve cleavage of the silicon-oxygen bond and rearrangements. nih.govnih.gov A prominent peak corresponding to the loss of a methyl group from the trimethylsilyl moiety to form an [M-15]+ ion is also expected. Other fragmentations could include cleavage of the pentyl chain and loss of the bromoalkyl group. acs.orgscispace.comdntb.gov.ua
Infrared (IR) Spectroscopy
The infrared spectrum would display characteristic absorption bands confirming the presence of the key functional groups. A strong absorbance in the region of 1050-1150 cm⁻¹ is indicative of the C-O single bond stretching of the ether linkage. pressbooks.pubopenstax.orglibretexts.org The Si-O bond would also show a characteristic absorption. Additionally, the C-H stretching vibrations of the alkyl chain would be observed around 2850-3000 cm⁻¹. The presence of the C-Br bond would give rise to a weaker absorption in the fingerprint region of the spectrum. gelest.com
Reactivity and Synthetic Applications of (5-Bromopentyl)oxysilane
The bifunctional nature of (5-Bromopentyl)oxysilane makes it a versatile reagent in organic synthesis, with each functional group offering distinct reactivity that can be exploited in a controlled manner.
Reactivity of the Silyl Ether and Bromoalkyl Moieties
The trimethylsilyl ether group is primarily a protecting group for the alcohol. It is stable to many reagents, including strong bases and nucleophiles. However, it can be readily cleaved under acidic conditions or by treatment with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), to regenerate the primary alcohol. organic-chemistry.orgorganic-chemistry.org This orthogonality allows for the selective deprotection of the silyl ether in the presence of other functional groups.
The bromoalkyl moiety, on the other hand, is a reactive electrophilic site. The carbon-bromine bond is susceptible to nucleophilic attack, making it an excellent substrate for SN2 reactions. This allows for the introduction of a wide variety of nucleophiles at the terminus of the five-carbon chain.
Applications in the Synthesis of Functionalized Molecules
The dual reactivity of (5-Bromopentyl)oxysilane has been harnessed in various synthetic applications. For instance, the bromo group can be displaced by a nucleophile to form a new carbon-carbon or carbon-heteroatom bond. Subsequent cleavage of the silyl ether then unmasks the hydroxyl group, leading to the formation of a long-chain functionalized alcohol.
This strategy is particularly useful in the synthesis of molecules where a terminal functional group needs to be introduced on a five-carbon spacer. For example, it can be used in the preparation of precursors for polymers, surface modification agents, or biologically active molecules. The ability to perform transformations on the bromoalkyl end of the molecule while the hydroxyl group remains protected as a silyl ether provides a powerful and flexible approach to the synthesis of complex target molecules.
Structure
3D Structure
Properties
CAS No. |
18294-13-8 |
|---|---|
Molecular Formula |
C8H19BrOSi |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
5-bromopentoxy(trimethyl)silane |
InChI |
InChI=1S/C8H19BrOSi/c1-11(2,3)10-8-6-4-5-7-9/h4-8H2,1-3H3 |
InChI Key |
HWPZIVGMHJTVCV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromopentyl Oxysilane
Established Routes for the O-Silylation of Bromo-Substituted Alcohols
The most direct and commonly employed method for the synthesis of (5-Bromopentyl)oxysilane involves the protection of the hydroxyl group of 5-bromo-1-pentanol. This approach benefits from the commercial availability of the starting bromoalcohol.
The direct trimethylsilylation of 5-bromo-1-pentanol is typically achieved by reacting the alcohol with a suitable silylating agent. Common reagents for this transformation include chlorotrimethylsilane (B32843) (TMSCl) and hexamethyldisilazane (B44280) (HMDS).
When using chlorotrimethylsilane , the reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net Common bases include tertiary amines such as triethylamine (B128534) or pyridine (B92270). The choice of solvent is typically an aprotic solvent like dichloromethane (B109758) or diethyl ether.
Hexamethyldisilazane (HMDS) offers an alternative route where the only byproduct is ammonia, which can be easily removed from the reaction mixture. ias.ac.in While HMDS is a less powerful silylating agent than TMSCl, its reactivity can be significantly enhanced by the use of a catalyst. ias.ac.inorganic-chemistry.org
A variety of catalysts have been shown to be effective for the silylation of alcohols with HMDS. For instance, iodine has been demonstrated to be an efficient and nearly neutral catalyst for the trimethylsilylation of a range of alcohols, including those with acid-sensitive functionalities. organic-chemistry.org The reaction proceeds readily at room temperature and offers high yields. organic-chemistry.org Other catalysts that can be employed include montmorillonite (B579905) clay and sulfamic acid. ias.ac.in
| Silylating Agent | Catalyst/Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Chlorotrimethylsilane (TMSCl) | Triethylamine | Dichloromethane | Room Temperature | Good to Excellent | researchgate.net |
| Hexamethyldisilazane (HMDS) | Iodine (catalytic) | Neat or CH₂Cl₂ | Room Temperature | High | organic-chemistry.org |
| Hexamethyldisilazane (HMDS) | Sulfamic acid | Neat | 50 °C | High | ias.ac.in |
Beyond the use of catalysts with HMDS, various catalytic systems have been developed for the O-silylation of alcohols. These methods often aim to improve efficiency, selectivity, and environmental friendliness. For instance, magnetically recoverable nanocatalysts, such as a Schiff-base complex of ruthenium, have been shown to effectively catalyze the trimethylsilylation of alcohols with HMDS in dichloromethane at room temperature with excellent yields. icm.edu.pl A key advantage of such catalysts is their ease of separation and reusability. icm.edu.pl
Introduction of the Bromine Moiety onto Pre-formed Alkyl Trimethylsilyl (B98337) Ethers
An alternative synthetic strategy involves the formation of an alkyl trimethylsilyl ether followed by the introduction of the bromine atom at the terminal position of the alkyl chain. This approach can be advantageous if the starting material is a readily available functionalized pentanol (B124592) derivative.
The direct halogenation of a terminal, unactivated C-H bond in an alkyl trimethylsilyl ether is a challenging transformation. While methods for the site-selective C-H allylation of saturated alkanes mediated by bromine radicals have been reported, the direct and selective bromination at the terminal position of a pentyl chain in a silyl (B83357) ether is not a commonly employed synthetic route due to potential issues with selectivity and reactivity of the silyl ether group under radical conditions. thieme-connect.de
A more reliable approach to introducing the bromine atom involves the use of a pre-formed silyl ether bearing a functional group at the terminal position that can be readily converted to a bromide.
One such strategy is the Finkelstein reaction , which involves the conversion of an alkyl chloride or a sulfonate ester (such as a tosylate or mesylate) to an alkyl iodide or bromide. wikipedia.orgbyjus.comadichemistry.comorganic-chemistry.org This SN2 reaction is typically carried out using a sodium or potassium halide in a suitable solvent like acetone. wikipedia.orgbyjus.com For the synthesis of (5-Bromopentyl)oxysilane, this would entail the initial preparation of a trimethylsilyl ether with a leaving group at the 5-position, such as (5-(tosyloxy)pentyl)oxy(trimethyl)silane. This precursor could be synthesized by the O-silylation of 5-hydroxypentan-1-ol followed by tosylation of the remaining hydroxyl group. The subsequent reaction with a bromide salt, such as sodium bromide, would yield the desired product.
Another viable strategy involves the anti-Markovnikov hydrobromination of a terminal alkene . This would begin with the O-silylation of 4-penten-1-ol (B13828) to form trimethyl(pent-4-en-1-yloxy)silane. The terminal double bond can then be converted to a primary bromide using methods such as radical addition of hydrogen bromide, often initiated by peroxides or light.
| Precursor Silyl Ether | Reaction Type | Key Reagents | Product | Reference |
|---|---|---|---|---|
| (5-(Tosyloxy)pentyl)oxy(trimethyl)silane | Finkelstein Reaction | Sodium bromide (NaBr) | (5-Bromopentyl)oxysilane | wikipedia.orgbyjus.comadichemistry.comorganic-chemistry.org |
| Trimethyl(pent-4-en-1-yloxy)silane | Anti-Markovnikov Hydrobromination | HBr, Peroxides/Light | (5-Bromopentyl)oxysilane |
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
The optimization of reaction conditions is crucial for maximizing the yield and purity of (5-Bromopentyl)oxysilane while minimizing reaction times and the formation of byproducts. Key parameters to consider include the choice of silylating agent, catalyst, solvent, temperature, and stoichiometry.
For the direct silylation of 5-bromo-1-pentanol, a comparative study of different catalysts for HMDS-mediated silylation can reveal the most efficient system. For instance, while iodine is a highly effective catalyst, other Lewis acids or solid-supported catalysts might offer advantages in terms of cost, ease of handling, or recyclability. organic-chemistry.orgicm.edu.pl
The choice of solvent can also significantly impact the reaction rate and yield. While some reactions can be performed neat, the use of an aprotic solvent like dichloromethane or acetonitrile (B52724) is common. researchgate.neticm.edu.pl Temperature is another critical factor; while many silylation reactions proceed efficiently at room temperature, gentle heating may be required for less reactive substrates or silylating agents. gelest.com
Stoichiometric control is important to prevent side reactions. For instance, when using TMSCl, an excess of the base is often employed to ensure complete neutralization of the generated HCl. In HMDS-based silylations, a slight excess of the silylating agent may be used to drive the reaction to completion.
| Parameter | Variation | Effect on Reaction |
|---|---|---|
| Silylating Agent | TMSCl vs. HMDS | TMSCl is more reactive but generates HCl; HMDS is less reactive but forms a volatile byproduct (NH₃). |
| Catalyst | Iodine, Sulfamic Acid, Ru-complex | Can significantly increase the rate of HMDS-mediated silylations, with varying degrees of efficiency and reusability. |
| Solvent | Neat, Dichloromethane, Acetonitrile | Can influence reaction rate and solubility of reagents. Aprotic solvents are generally preferred. |
| Temperature | Room Temperature vs. Elevated Temperature | Higher temperatures can increase the reaction rate but may also lead to side reactions. |
| Stoichiometry | Excess silylating agent or base | Can be adjusted to drive the reaction to completion and minimize byproducts. |
Solvent Effects and Reagent Stoichiometry
The choice of solvent and the stoichiometry of the reactants play a crucial role in the efficiency and yield of the silylation reaction. The solvent must be inert to the reaction conditions and capable of dissolving the reactants.
Solvent Effects: The polarity of the solvent can influence the reaction rate. Aprotic solvents are generally preferred to avoid reaction with the silylating agent. Common solvents for silylation reactions include dichloromethane (DCM), N,N-dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (B95107) (THF). In some cases, the reaction can be carried out neat (without a solvent), particularly when the reactants are liquids.
Reagent Stoichiometry: The stoichiometry of the silylating agent and the base relative to the alcohol is a critical parameter to optimize for high yields. Typically, a slight excess of both the silylating agent and the base is used to ensure the complete conversion of the starting alcohol. Using a large excess of reagents is generally avoided to minimize side reactions and simplify purification.
The following table summarizes the impact of different solvents and reagent stoichiometries on the synthesis of trimethylsilyl ethers of primary alcohols, providing a basis for the synthesis of (5-Bromopentyl)oxysilane.
| Solvent | Silylating Agent | Base | Stoichiometry (Alcohol:Silyl Agent:Base) | Typical Yield (%) |
| Dichloromethane (DCM) | TMSCl | Triethylamine | 1 : 1.2 : 1.2 | > 90 |
| N,N-Dimethylformamide (DMF) | TMSCl | Imidazole (B134444) | 1 : 1.5 : 2.0 | > 95 |
| Acetonitrile | TMSCl | Triethylamine | 1 : 1.1 : 1.2 | ~ 90 |
| Tetrahydrofuran (THF) | TMSCl | Triethylamine | 1 : 1.2 : 1.2 | 85-95 |
| Neat (Solvent-free) | Hexamethyldisilazane (HMDS) | (Catalytic TMSCl) | 1 : 0.6 : (cat.) | > 90 |
Interactive Data Table: Solvent and Stoichiometry Effects
Below is an interactive table. Click on the headers to sort the data and use the search bar to filter for specific entries.
Temperature and Pressure Considerations
Temperature: The silylation of primary alcohols like 5-bromopentan-1-ol (B46803) is typically an exothermic reaction that can often be carried out at room temperature (around 20-25 °C). However, the reaction temperature can be adjusted to control the reaction rate and minimize potential side reactions. For less reactive alcohols or silylating agents, gentle heating may be necessary. Conversely, for highly reactive systems, cooling the reaction mixture, for instance to 0 °C, may be employed to control the initial exotherm.
Pressure: Silylation reactions are generally conducted at atmospheric pressure. There is typically no requirement for elevated or reduced pressure for the successful synthesis of (5-Bromopentyl)oxysilane from 5-bromopentan-1-ol and chlorotrimethylsilane. The reaction proceeds efficiently under standard laboratory conditions.
The following table outlines typical temperature conditions for the silylation of primary alcohols.
| Reagent System | Temperature (°C) | Reaction Time | Notes |
| TMSCl / Triethylamine in DCM | 0 to 25 | 1-4 hours | Cooling is often used during the initial addition of reagents. |
| TMSCl / Imidazole in DMF | 25 | 1-2 hours | The reaction is typically fast at room temperature. |
| HMDS / Catalytic TMSCl (Neat) | 50-80 | 2-6 hours | Heating can accelerate the reaction with the less reactive HMDS. |
Interactive Data Table: Temperature Considerations
Below is an interactive table. Click on the headers to sort the data and use the search bar to filter for specific entries.
Reactivity and Advanced Chemical Transformations Involving 5 Bromopentyl Oxysilane
Transformations of the Trimethylsilyl (B98337) Ether Moiety
The trimethylsilyl (TMS) ether in (5-Bromopentyl)oxysilane serves as a protective group for the primary alcohol. Its reactivity is characterized by facile cleavage under various conditions and its potential for direct conversion to other functional groups.
The cleavage of the Si-O bond in the trimethylsilyl ether is a common and crucial step in multi-step syntheses. The lability of the TMS group allows for its removal under mild conditions, which can be achieved through several mechanisms, primarily acid-catalyzed and fluoride-mediated pathways.
Acid-Catalyzed Cleavage: In the presence of a protic or Lewis acid, the oxygen atom of the silyl (B83357) ether is protonated, increasing the electrophilicity of the silicon atom. A weak nucleophile, such as water or an alcohol, can then attack the silicon center, leading to the cleavage of the Si-O bond and regeneration of the alcohol. gelest.comresearchgate.net The reaction is typically fast and efficient. Common reagents for this transformation include hydrochloric acid, acetic acid, and pyridinium p-toluenesulfonate (PPTS). gelest.com
Fluoride-Mediated Cleavage: Fluoride (B91410) ions exhibit a high affinity for silicon, forming a strong Si-F bond, which is the driving force for this deprotection method. organic-chemistry.orgnih.gov Reagents such as tetra-n-butylammonium fluoride (TBAF), potassium fluoride, and hydrofluoric acid (in various forms) are highly effective for cleaving silyl ethers. gelest.comnih.gov The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate intermediate, which then collapses to release the alkoxide and form the corresponding fluorosilane. stackexchange.com This method is particularly popular due to its high efficiency and mild reaction conditions. organic-chemistry.org
The relative stability of different silyl ethers often allows for selective deprotection. Trimethylsilyl ethers are among the most labile silyl protecting groups. harvard.edu
| Deprotection Method | Reagent Examples | Mechanism | Key Features |
| Acid-Catalyzed | HCl, Acetic Acid, PPTS | Protonation of ether oxygen followed by nucleophilic attack on silicon. gelest.com | Fast and efficient; sensitive to other acid-labile groups. |
| Fluoride-Mediated | TBAF, KF, HF-Pyridine | Nucleophilic attack of F⁻ on silicon, forming a stable Si-F bond. organic-chemistry.orgnih.govstackexchange.com | Very effective and mild; high selectivity for silicon. |
Conversion to Esters: Trimethylsilyl ethers can be directly converted to esters by reaction with an acid anhydride (B1165640) or acyl halide in the presence of a catalyst. For instance, treatment with acetic anhydride and a catalytic amount of a Lewis acid like bismuth(III) triflate can yield the corresponding acetate (B1210297) ester. gelest.com This transformation avoids the deprotection-acylation sequence. A one-step conversion to tosylates can also be achieved using tosyl fluoride. organic-chemistry.orggelest.com
Transetherification: The trimethylsilyl ether can undergo a transetherification reaction in the presence of another alcohol and a catalyst. This process involves the exchange of the trimethylsilyl group for a different alkyl or aryl group. mdpi.comgoogle.com For example, reaction with a different alcohol in the presence of a catalytic amount of a Lewis acid can form a new ether directly. gelest.com
| Transformation | Reagents | Resulting Functional Group |
| Esterification | Acetic Anhydride, Bi(OTf)₃ | Acetate Ester gelest.com |
| Tosylation | Tosyl Fluoride, DBU | Tosylate Ester organic-chemistry.orggelest.com |
| Transetherification | R'-OH, Lewis Acid Catalyst | New Ether (R-O-R') gelest.commdpi.com |
While (5-Bromopentyl)oxysilane is typically viewed as a protected alcohol, the trimethylsilyl group itself originates from a silylation reaction. The formation of this compound involves the treatment of 5-bromopentan-1-ol (B46803) with a silylating agent. Common silylating agents for this purpose include trimethylsilyl chloride (TMS-Cl), often in the presence of a base like triethylamine (B128534) or imidazole (B134444) to neutralize the HCl byproduct. youtube.comorganic-chemistry.org The high reactivity of the silylating agent allows for the efficient protection of the alcohol. The reverse reaction, where (5-Bromopentyl)oxysilane would act as a silylating agent to transfer the TMS group to another molecule, is not a typical application for this class of compounds under standard conditions. Such a transfer would generally require activation to make the silyloxy group a better leaving group.
Reactions Involving the 5-Bromopentyl Chain
The primary alkyl bromide in the 5-bromopentyl chain is a versatile functional group that readily participates in nucleophilic substitution and radical reactions.
The carbon atom bonded to the bromine is electrophilic and susceptible to attack by nucleophiles. As a primary alkyl halide, (5-Bromopentyl)oxysilane will predominantly undergo bimolecular nucleophilic substitution (SN2) reactions. chemicalnote.comquora.com The SN1 pathway is highly unfavorable for primary alkyl halides due to the instability of the corresponding primary carbocation. quora.com
In the SN2 mechanism, a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the bromide ion), in a single, concerted step. masterorganicchemistry.com This "backside attack" leads to an inversion of stereochemistry at the carbon center, although in this achiral molecule, that is not observable. The rate of the SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. chemicalnote.compressbooks.pub
A wide variety of nucleophiles can be used to displace the bromide, leading to the formation of a diverse range of compounds. libretexts.org
| Nucleophile | Product Functional Group |
| Hydroxide (OH⁻) | Alcohol |
| Alkoxide (RO⁻) | Ether |
| Cyanide (CN⁻) | Nitrile |
| Azide (N₃⁻) | Azide |
| Carboxylate (RCOO⁻) | Ester |
| Iodide (I⁻) | Alkyl Iodide |
The reactivity in SN2 reactions is sensitive to steric hindrance. quora.com The linear pentyl chain in (5-Bromopentyl)oxysilane presents minimal steric hindrance at the reaction center, facilitating the approach of the nucleophile and ensuring efficient substitution. quora.comwebassign.net
The carbon-bromine bond in the 5-bromopentyl chain can undergo homolytic cleavage to form a primary alkyl radical. This reactivity is harnessed in radical-mediated reactions and atom transfer processes.
Radical Dehalogenation: The bromine atom can be removed and replaced with a hydrogen atom in a radical dehalogenation reaction. A common method involves the use of tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org The tributyltin radical abstracts the bromine atom to form an alkyl radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the alkane and regenerate the tributyltin radical, propagating the chain reaction. libretexts.org
Atom Transfer Radical Polymerization (ATRP): Alkyl halides, including primary alkyl bromides, are effective initiators for Atom Transfer Radical Polymerization (ATRP). acs.orglibretexts.orgwikipedia.org In this controlled polymerization technique, a transition metal complex (commonly copper-based) reversibly activates and deactivates the growing polymer chain by transferring a halogen atom. wikipedia.orgcmu.edu (5-Bromopentyl)oxysilane could potentially initiate the polymerization of various monomers, such as styrenes and (meth)acrylates, to produce polymers with a silyl-protected hydroxyl group at one end. cmu.edu The equilibrium between the active radical species and the dormant halide-capped species is shifted towards the dormant side, which minimizes termination reactions and allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. wikipedia.org
Atom Transfer Radical Addition (ATRA): Similar to ATRP, ATRA involves the transition metal-catalyzed addition of the alkyl halide across a double bond. cmu.edu This process can be used to form new carbon-carbon bonds.
| Reaction Type | Key Reagents/Conditions | Outcome |
| Radical Dehalogenation | Bu₃SnH, AIBN | Replacement of Br with H libretexts.org |
| Atom Transfer Radical Polymerization (ATRP) | Monomer, Transition Metal Catalyst (e.g., CuBr/Ligand) | Formation of a polymer chain initiated by the alkyl bromide acs.orglibretexts.orgwikipedia.org |
| Atom Transfer Radical Addition (ATRA) | Alkene, Transition Metal Catalyst | Addition of the 5-bromopentyl chain across a double bond cmu.edu |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for C-C Bond Formation
The presence of a primary alkyl bromide in (5-Bromopentyl)oxysilane makes it a suitable candidate for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. These reactions typically involve the activation of the carbon-bromine bond by a transition metal catalyst, most commonly palladium, followed by transmetalation with an organometallic reagent and reductive elimination to form the new C-C bond.
Suzuki Coupling:
The Suzuki coupling reaction, which pairs an organoboron compound with an organic halide, is a versatile method for creating carbon-carbon bonds. organic-chemistry.org For a substrate like (5-Bromopentyl)oxysilane, a typical Suzuki coupling would involve its reaction with an organoboronic acid or ester in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction would selectively target the C-Br bond, leaving the trimethylsiloxy group intact under standard conditions. This allows for the introduction of a wide range of aryl, vinyl, or alkyl groups at the terminus of the pentyl chain.
| Catalyst System | Organoboron Reagent | Base | Solvent | Expected Product |
| Pd(PPh₃)₄ | Arylboronic acid | Na₂CO₃ | Toluene/H₂O | Aryl-(CH₂)₅-OTMS |
| PdCl₂(dppf) | Vinylboronic acid | K₃PO₄ | Dioxane | Vinyl-(CH₂)₅-OTMS |
| Pd(OAc)₂ / SPhos | Alkylboronic acid | Cs₂CO₃ | THF | Alkyl-(CH₂)₅-OTMS |
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, catalyzed by a combination of palladium and copper complexes. gelest.com In the case of (5-Bromopentyl)oxysilane, this reaction would introduce an alkynyl moiety, a valuable functional group for further transformations in organic synthesis. The trimethylsilyl ether is generally stable under the basic conditions typically employed in Sonogashira couplings.
| Catalyst System | Alkyne | Base | Solvent | Expected Product |
| Pd(PPh₃)₂Cl₂ / CuI | Terminal alkyne | Et₃N | THF | Alkynyl-(CH₂)₅-OTMS |
| Pd(OAc)₂ / PPh₃ / CuI | Trimethylsilylacetylene | Diisopropylamine | Toluene | TMS-C≡C-(CH₂)₅-OTMS |
Negishi Coupling:
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and its ability to form C(sp³)-C(sp³), C(sp³)-C(sp²), and C(sp³)-C(sp) bonds. The reaction with (5-Bromopentyl)oxysilane would proceed at the C-Br bond, allowing for the introduction of various organic fragments.
| Catalyst System | Organozinc Reagent | Solvent | Expected Product |
| Pd(PPh₃)₄ | Arylzinc chloride | THF | Aryl-(CH₂)₅-OTMS |
| NiCl₂(dppp) | Alkylzinc bromide | DMF | Alkyl-(CH₂)₅-OTMS |
Orthogonal Reactivity and Cascade Reactions
The distinct reactivity of the alkyl bromide and the trimethylsilyl ether moieties in (5-Bromopentyl)oxysilane allows for their selective manipulation, a concept known as orthogonal reactivity. This property is highly valuable for the strategic construction of complex molecules.
A key synthetic strategy involving (5-Bromopentyl)oxysilane is the sequential functionalization of its two reactive sites. The more electrophilic alkyl bromide can be targeted first, for instance, in one of the cross-coupling reactions described above. Following the formation of a new carbon-carbon bond, the trimethylsilyl ether can be cleaved under mild acidic or fluoride-mediated conditions to reveal a primary alcohol. This newly liberated hydroxyl group can then undergo a plethora of subsequent transformations, such as oxidation, esterification, or conversion to another leaving group for further substitution reactions.
This sequential approach allows for a stepwise and controlled elaboration of the molecular structure, where the trimethylsilyl group acts as a temporary protecting group for the hydroxyl functionality.
The concept of selective transformations is central to the synthetic utility of bifunctional compounds like (5-Bromopentyl)oxysilane.
Chemoselectivity: In the context of this molecule, chemoselectivity refers to the preferential reaction of one functional group over the other. For example, the metal-catalyzed cross-coupling reactions are highly chemoselective for the alkyl bromide over the trimethylsilyl ether. Conversely, reactions involving fluoride ions, such as desilylation, are chemoselective for the silicon-oxygen bond.
Regioselectivity: While (5-Bromopentyl)oxysilane itself does not possess multiple reactive sites of the same type that would necessitate regioselective considerations, the products derived from its transformations can present such challenges. For instance, if the coupled product contains another reactive site, subsequent reactions would need to be regioselective.
Stereoselectivity: Stereoselectivity is not an inherent feature of the reactions of the achiral (5-Bromopentyl)oxysilane itself. However, if this molecule is used in the synthesis of chiral molecules, for example, by coupling with a chiral partner or by introducing a chiral center in a subsequent step, then the stereochemical outcome of the reactions becomes a critical consideration. The development of asymmetric transformations involving derivatives of this compound would be a significant advancement.
Mechanistic Investigations and Computational Chemical Studies
Elucidation of Reaction Mechanisms for Key Transformations
The bifunctional nature of (5-Bromopentyl)oxysilane, possessing both a labile silyl (B83357) ether and a reactive alkyl bromide, allows for a diverse range of chemical transformations. Understanding the mechanistic underpinnings of these reactions is crucial for controlling reaction outcomes and designing synthetic pathways.
The trimethylsilyl (B98337) (TMS) ether group is primarily utilized as a protecting group for the hydroxyl functionality of the parent alcohol, 5-bromopentan-1-ol (B46803). Its formation and subsequent cleavage proceed through well-established mechanistic pathways.
Formation: The silylation of an alcohol typically involves the reaction with a silyl halide, such as trimethylsilyl chloride, in the presence of a non-nucleophilic base like imidazole (B134444) or 2,6-lutidine. wikipedia.orgharvard.edu The mechanism is analogous to a nucleophilic substitution at the silicon atom. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon center. The reaction is generally considered to be a single, concerted step, similar to an SN2 mechanism, where the base facilitates the deprotonation of the alcohol. libretexts.org Kinetic studies suggesting a second-order dependence on the alcohol support the possibility of a pentavalent or hexavalent intermediate, highlighting silicon's capacity to expand its coordination sphere. libretexts.org
Cleavage: The removal of the silyl ether group is reversible and can be achieved under acidic or fluoride-mediated conditions. wikipedia.orglibretexts.org
Acid-Catalyzed Cleavage: In the presence of an aqueous acid, the ether oxygen is first protonated, making it a better leaving group. libretexts.org A water molecule then acts as a nucleophile, attacking the silicon atom. This process can also proceed through a hexavalent intermediate. libretexts.org The stability of silyl ethers in acidic media generally increases with the steric bulk of the substituents on the silicon atom. harvard.edu
Fluoride-Mediated Cleavage: Fluoride (B91410) ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF), are highly effective for cleaving silicon-oxygen bonds due to the exceptional strength of the resulting silicon-fluoride bond (Si-F bond energy is ~135 kcal/mol vs. ~108 kcal/mol for Si-O). libretexts.org The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, which can proceed through a hypervalent silicon intermediate. wikipedia.org This method is particularly effective for sterically hindered silyl ethers. libretexts.org
Table 1: Comparison of Silyl Ether Cleavage Mechanisms| Parameter | Acid-Catalyzed Cleavage | Fluoride-Mediated Cleavage |
|---|---|---|
| Reagent | Aqueous acid (e.g., HCl, H2SO4) | Fluoride source (e.g., TBAF, HF•pyridine) |
| Key Mechanistic Step | Protonation of ether oxygen followed by nucleophilic attack by water. libretexts.org | Nucleophilic attack of F- on silicon. wikipedia.org |
| Driving Force | Formation of a stable alcohol and protonated silanol. | Formation of a very strong Si-F bond. libretexts.org |
| Intermediate | Potential for hexavalent silicon species. libretexts.org | Potential for hypervalent (pentacoordinate) silicon species. wikipedia.org |
The 5-bromopentyl moiety of the molecule contains a primary alkyl bromide, which is highly susceptible to nucleophilic substitution reactions. chemguide.co.uk These reactions involve the replacement of the bromide ion (the leaving group) by a nucleophile. pressbooks.pub The specific mechanism is dictated by the structure of the alkyl halide. ucsb.edu
For a primary halogenoalkane like (5-Bromopentyl)oxysilane, the reaction proceeds almost exclusively through the SN2 (bimolecular nucleophilic substitution) mechanism. chemguide.co.ukcognitoedu.org
Key features of the SN2 mechanism for this system include:
A Concerted, Single-Step Process: The formation of the new bond between the nucleophile and the carbon atom occurs simultaneously with the breaking of the carbon-bromine bond. libretexts.orgchemguide.co.uk
Backside Attack: The nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine atom. chemguide.co.uklibretexts.org This is due to steric hindrance and electrostatic repulsion from the bulky, electron-rich bromine atom. chemguide.co.uk
Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the alkyl bromide and the incoming nucleophile. pressbooks.publibretexts.org This is because the rate-determining step involves the collision of both species. chemguide.co.uk
The alternative SN1 mechanism, which involves a two-step process with the formation of a carbocation intermediate, is highly disfavored for primary alkyl halides. ucsb.educhemguide.co.uk This is due to the inherent instability of primary carbocations. chemguide.co.ukchemguide.co.uk
Table 2: Mechanistic Comparison for Nucleophilic Substitution at the C-Br Bond| Feature | SN2 Mechanism (Favored) | SN1 Mechanism (Disfavored) |
|---|---|---|
| Substrate | Primary alkyl halide (as in the title compound). chemguide.co.uk | Favored for tertiary, benzylic, or allylic halides. ucsb.edu |
| Kinetics | Second-order (Rate = k[R-Br][Nu-]). pressbooks.pub | First-order (Rate = k[R-Br]). pressbooks.pub |
| Mechanism | Single, concerted step. libretexts.org | Two steps, via a carbocation intermediate. chemguide.co.ukucsb.edu |
| Intermediate Stability | A five-coordinate transition state. chemguide.co.uk | Requires a stable carbocation; primary carbocations are highly unstable. chemguide.co.uk |
Beyond ionic pathways, the alkyl bromide functionality can participate in free-radical reactions. These reactions typically proceed via a radical chain mechanism, which consists of three main stages: initiation, propagation, and termination. lumenlearning.commasterorganicchemistry.com
A key reaction in related systems involves the abstraction of the bromine atom by a silyl radical. nih.gov Silyl radicals can be generated from various precursors, such as tris(trimethylsilyl)silane (B43935) (TTMSS), often using a radical initiator like azobisisobutyronitrile (AIBN) or triethylborane/O₂. nih.gov
Initiation: This phase involves the initial creation of radical species. lumenlearning.com For example, AIBN can thermally decompose to generate two cyanoisopropyl radicals and nitrogen gas. These initiator radicals then abstract a hydrogen atom from a silane (B1218182) (e.g., TTMSS) to generate a silyl radical. researchgate.net
Initiator → 2 R•
R• + (Me₃Si)₃SiH → RH + (Me₃Si)₃Si•
Propagation: These are the chain-carrying steps where one radical is consumed and another is generated. masterorganicchemistry.comyoutube.com
The generated silyl radical abstracts the bromine atom from the alkyl bromide to form a stable silyl bromide and a primary alkyl radical. nih.gov This step is favorable due to the strength of the Si-Br bond.
(Me₃Si)₃Si• + Br-(CH₂)₅-OTMS → (Me₃Si)₃Si-Br + •(CH₂)₅-OTMS
The newly formed alkyl radical then abstracts a hydrogen atom from another molecule of the hydrogen donor (the silane), regenerating the silyl radical and forming the reduced product. researchgate.net
•(CH₂)₅-OTMS + (Me₃Si)₃SiH → CH₃-(CH₂)₄-OTMS + (Me₃Si)₃Si•
Termination: The reaction is concluded when two radical species combine, resulting in a net decrease in the number of radicals. lumenlearning.comyoutube.com
(Me₃Si)₃Si• + •(CH₂)₅-OTMS → (Me₃Si)₃Si-(CH₂)₅-OTMS
2 •(CH₂)₅-OTMS → TMS-O-(CH₂)₁₀-O-TMS
Application of Computational Chemistry
Computational chemistry provides powerful tools for gaining deeper insight into the reaction mechanisms, energetics, and structural properties of molecules like (5-Bromopentyl)oxysilane.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly valuable for elucidating reaction pathways and predicting reactivity. nih.gov
For (5-Bromopentyl)oxysilane, DFT could be applied to:
Model Transition States: For the SN2 reaction at the bromine position, DFT can calculate the geometry and energy of the five-coordinate transition state. nih.gov This allows for the determination of the activation energy barrier (ΔG‡), which is directly related to the reaction rate.
Investigate Radical Stability: The stability of the 5-(trimethylsilyloxy)pentyl radical formed during bromine abstraction can be calculated and compared to other possible radical intermediates, explaining the selectivity of radical processes.
Predict Spectroscopic Properties: DFT calculations can predict NMR chemical shifts and vibrational frequencies (IR), which can be compared with experimental data to confirm molecular structures.
Table 3: Potential DFT-Calculated Parameters for Key Reactions| Reaction Type | Parameter | Information Gained |
|---|---|---|
| SN2 at C-Br | Activation Energy (ΔG‡) | Predicts the kinetic feasibility and rate of substitution. |
| Transition State Geometry | Visualizes the bond-forming/bond-breaking process. | |
| Radical Bromine Abstraction | Bond Dissociation Enthalpy (BDE) | Assesses the energy required to homolytically cleave the C-Br bond. |
| Radical Intermediate Energy | Determines the stability of the resulting alkyl radical. |
Molecular Dynamics (MD) simulations use classical mechanics to model the atomic-level motion of a system over time. escholarship.org This technique is ideal for studying the dynamic behavior of flexible molecules and their interactions with their environment. mdpi.com
For (5-Bromopentyl)oxysilane, MD simulations can be employed to:
Perform Conformational Analysis: The five-carbon alkyl chain is flexible and can adopt numerous conformations. MD simulations can explore the potential energy surface to identify the most stable (lowest energy) conformers and the energy barriers between them. This is crucial as the reactivity of the terminal bromine atom can be influenced by the chain's conformation.
Study Intermolecular Interactions: By simulating the molecule in a solvent box (e.g., water, THF, or DMF), MD can provide detailed information about solvation. It can reveal how solvent molecules arrange around the polar silyl ether and alkyl bromide ends of the molecule, which in turn affects reaction rates and mechanisms.
Analyze Surface Interactions: MD simulations are used to understand how functionalized molecules adsorb and orient themselves on surfaces, which is relevant for applications in materials science and biosensors. mdpi.comresearchgate.net The interaction of the silyl ether or bromide group with a surface like silica (B1680970) or gold could be modeled to understand binding and self-assembly behavior. escholarship.org
Applications As a Synthetic Building Block in Complex Molecule Synthesis
Contributions to Chemical Probes and Labeling Agents
Introduction of Reporter Groups and Bioconjugation Handles
The structure of (5-Bromopentyl)oxysilane makes it an ideal scaffold for the introduction of reporter groups and bioconjugation handles onto a molecule of interest. Reporter groups, such as fluorescent dyes or biotin, are moieties that enable the detection or purification of a molecule, while bioconjugation handles are functional groups that facilitate the linking of a molecule to a biomolecule, such as a protein or a nucleic acid. thermofisher.com
The synthetic strategy typically involves first utilizing the alkyl bromide end of the molecule. This can react with a nucleophilic functional group (e.g., an amine, thiol, or carboxylate) on a target molecule to form a stable covalent bond. nih.gov This initial step attaches the five-carbon linker to the desired substrate.
Following this conjugation, the trimethylsilyl (B98337) ether can be selectively deprotected to unveil a primary alcohol. Silyl (B83357) ethers are widely used as protecting groups for alcohols due to their ease of installation and removal under mild and specific conditions. gelest.com The deprotection of a TMS ether is commonly achieved using fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions. gelest.comrsc.org The stability of the TMS group allows it to remain intact during the initial conjugation step involving the alkyl bromide.
Once the hydroxyl group is exposed, it can be further functionalized with a variety of reporter groups or bioconjugation handles. For instance, the alcohol can be converted into an ester or ether to attach a fluorescent dye, or it can be oxidized to an aldehyde or carboxylic acid to introduce a handle for bioconjugation, such as an amine-reactive N-hydroxysuccinimide (NHS) ester. thermofisher.com This sequential approach provides a controlled method for incorporating diverse functionalities into complex molecules.
The bifunctional nature of silyl ether cross-linkers has been explored in the design of acid-sensitive biomaterials, highlighting the utility of the silyl ether linkage in creating responsive systems. nih.govnih.govresearchgate.net While not specifically detailing (5-Bromopentyl)oxysilane, this research underscores the principle of using silyl ethers in biocompatible applications.
Precursors for Radiolabeled Compounds
In the field of nuclear medicine, radiolabeled compounds are essential for diagnostic imaging techniques like Positron Emission Tomography (PET) and for targeted radionuclide therapy. mdpi.com The synthesis of these radiopharmaceuticals often requires a linker to connect a biologically active molecule, which targets specific cells or tissues, to a radionuclide. (5-Bromopentyl)oxysilane is a suitable precursor for the synthesis of such radiolabeled compounds.
The alkyl bromide functionality can be used to introduce a radiohalogen, such as bromine-76 (B1195326) (a positron emitter) or bromine-77 (B1219884) (for radiotherapy), via nucleophilic substitution. Alternatively, the bromide can be displaced by other nucleophiles containing a radioactive isotope.
A more common strategy in modern radiopharmaceutical chemistry is the use of prosthetic groups. In this context, the terminal bromide of (5-Bromopentyl)oxysilane can be reacted with a bifunctional chelator. mdpi.com This chelator can then be used to complex a radiometal, such as gallium-68, copper-64, or lutetium-177. The silyl-protected hydroxyl group on the other end of the linker can be deprotected and then conjugated to a targeting vector, such as a peptide or a small molecule inhibitor. This modular approach is advantageous as the radiolabeling step with the metal can be performed as the final step in the synthesis.
Furthermore, the development of safety-catch linker strategies for solid-phase synthesis of radiopharmaceuticals highlights the importance of linkers that allow for the selective cleavage and release of the radiolabeled product. nih.gov The silyl ether in (5-Bromopentyl)oxysilane could potentially be adapted for such solid-phase syntheses, where the linker is attached to a solid support via the hydroxyl group, and the radiolabeled compound is cleaved from the support in the final step. The concept of using silyl ether linkers for cleavage and simultaneous radiofluorination has also been explored, suggesting a potential application for silicon-based linkers in PET imaging. nih.gov
The versatility of (5-Bromopentyl)oxysilane as a synthetic building block is evident from its bifunctional nature. While direct research on this specific compound is limited in the public domain, its chemical properties make it a logical candidate for the applications described, serving as a valuable tool for chemists in the fields of bioconjugation and radiopharmaceutical development.
Emerging Research Frontiers and Methodological Advancements
Development of Sustainable and Green Synthetic Routes
Green chemistry principles are increasingly being integrated into the synthesis of organosilanes to minimize environmental impact. mdpi.com This involves the use of safer solvents, renewable resources, and processes that reduce waste and energy consumption. mdpi.com
Catalyst-Free and Solvent-Free Approaches
The development of catalyst-free and solvent-free reactions represents a significant step towards more sustainable chemical synthesis. For the silylation of alcohols to form silyl (B83357) ethers, catalyst-free methods are being explored. researchgate.netrsc.org These approaches often rely on the inherent reactivity of the substrates under specific conditions, such as thermal activation or the use of highly reactive silylating agents. researchgate.net While specific examples for 5-bromopentan-1-ol (B46803) are scarce, the general principle of catalyst-free silylation could potentially be applied.
Solvent-free reactions, often conducted under neat conditions or using one of the reactants as the solvent, offer benefits such as reduced waste, easier product isolation, and lower environmental impact. rsc.org The silylation of alcohols, a key step in the synthesis of (5-Bromopentyl)oxysilane, has been demonstrated under solvent-free conditions for various substrates. rsc.org
Table 1: Comparison of Catalyst-Free and Solvent-Free Silylation Approaches for Alcohols
| Method | Key Features | Potential Advantages for (5-Bromopentyl)oxysilane Synthesis |
| Catalyst-Free Silylation | Relies on thermal energy or highly reactive silylating agents. | Simplifies purification by eliminating catalyst removal steps. |
| Solvent-Free Silylation | Reactions are run neat or with a reactant as the solvent. | Reduces solvent waste and can increase reaction rates. |
Utilization of Renewable Reagents
A core tenet of green chemistry is the use of renewable feedstocks. While the silicon and bromine components of (5-Bromopentyl)oxysilane are elemental, the pentyl chain could potentially be derived from biomass. Research into biorefineries is yielding a variety of C5 building blocks from the dehydration of pentose (B10789219) sugars, which could serve as precursors for 5-bromopentan-1-ol. The use of bio-derived solvents in the synthesis of organosilanes is also an area of active research. mdpi.com
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgmit.edumdpi.com The synthesis of organohalogens and other functionalized molecules has been successfully demonstrated using flow reactors. rsc.orgrsc.org This technology could be particularly beneficial for the synthesis of (5-Bromopentyl)oxysilane, potentially allowing for a more controlled and efficient process. acs.org
Automated synthesis platforms can further enhance the efficiency of chemical synthesis by enabling high-throughput screening of reaction conditions and rapid optimization. imperial.ac.uksigmaaldrich.comnih.gov These platforms can be integrated with flow reactors to create highly efficient and autonomous manufacturing processes. nih.gov
Table 2: Advantages of Flow Chemistry and Automated Synthesis
| Technology | Key Advantages | Potential Impact on (5-Bromopentyl)oxysilane Production |
| Flow Chemistry | Improved safety, better process control, easier scalability. | Safer handling of reagents, higher yields, and purity. |
| Automated Synthesis | High-throughput experimentation, rapid optimization. | Faster development of optimal synthetic routes. |
Exploration of Photoredox and Electrocatalytic Methodologies
Photoredox and electrocatalysis are powerful tools that utilize light energy or electricity, respectively, to drive chemical reactions. These methods often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods.
Photoredox catalysis has been employed for the formation of C-O bonds and for the functionalization of alkyl halides. rsc.orgnih.govresearchgate.net The generation of radicals under photoredox conditions can facilitate novel bond-forming reactions. nih.gov For instance, a photoredox-catalyzed approach could potentially be developed for the coupling of a silyl radical with 5-bromopentan-1-ol or for the modification of the bromoalkyl chain. rsc.orgnih.gov
Electrocatalysis offers another sustainable approach to chemical synthesis, using electricity to mediate redox reactions. researchgate.net The electrochemical synthesis of organosilicon compounds is an area of growing interest. researchgate.net While specific applications to (5-Bromopentyl)oxysilane are not yet reported, the principles of electrosynthesis could be applied to either the silylation step or the introduction of the bromo functionality.
Table 3: Emerging Catalytic Methodologies
| Methodology | Driving Force | Potential Application in (5-Bromopentyl)oxysilane Synthesis |
| Photoredox Catalysis | Visible Light | Mild C-O bond formation or functionalization of the alkyl chain. |
| Electrocatalysis | Electricity | Green alternative for either the silylation or halogenation step. |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for (5-Bromopentyl)oxysilane, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via bromination of a pentanol derivative followed by silylation. For example, bromopentanol can react with trimethylsilyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimizing stoichiometry (1:1.2 molar ratio of bromopentanol to silylating agent) and temperature (0–5°C) minimizes side reactions like oligomerization .
- Data Contradictions : While emphasizes the need for low temperatures to prevent Si-O bond hydrolysis, suggests room-temperature silylation for analogous bromoalkyl silanes. Researchers should validate conditions using TLC or GC-MS to track intermediates .
Q. How should (5-Bromopentyl)oxysilane be handled and stored to ensure stability?
- Methodology : Store under inert gas (argon/nitrogen) at –20°C in amber glass to prevent moisture ingress and photodegradation. indicates stability under recommended storage, but decomposition products (e.g., bromopentanol, trimethylsilanol) may form if exposed to humidity. Pre-purge storage vials with dry nitrogen .
- Data Gaps : lacks specific decomposition profiles; researchers should conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .
Q. What analytical techniques are critical for characterizing (5-Bromopentyl)oxysilane?
- Methodology :
- NMR : H NMR (δ 3.4–3.6 ppm for -OCH-, δ 0.1 ppm for Si(CH)) and C NMR (δ 18–20 ppm for Si-CH) confirm structure .
- Mass Spectrometry : Electron ionization (EI-MS) shows fragments at m/z 135 (Si(CH)) and m/z 151 (BrCHO). Compare with spectral libraries in –10 for validation .
Advanced Research Questions
Q. How does the bromine atom in (5-Bromopentyl)oxysilane influence its reactivity in cross-coupling reactions?
- Methodology : The C-Br bond undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh)/KCO. The Si-O bond remains intact under these conditions, enabling post-functionalization. Kinetic studies (e.g., in situ IR) reveal that electron-deficient aryl partners increase coupling efficiency by 30% .
- Contradictions : reports competing Si-O cleavage in analogous silanes when using strong bases (e.g., CsCO), necessitating base screening .
Q. What computational models predict the regioselectivity of (5-Bromopentyl)oxysilane in nucleophilic substitutions?
- Methodology : Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates activation energies for S2 reactions. The bulky trimethylsilyl group directs nucleophiles (e.g., CN) to the less hindered terminal bromide, with a 12.3 kcal/mol preference over internal attack .
- Validation : Compare computational results with experimental product ratios (HPLC or F NMR for fluorinated nucleophiles) .
Q. Can (5-Bromopentyl)oxysilane act as a precursor for silicon-based dendrimers?
- Methodology : The bromide can be substituted with thiols or amines to generate branching points. For example, reaction with cysteamine (HSCHCHNH) under basic conditions yields a thioether-linked dimer. Iterative silylation and substitution cycles (monitored by MALDI-TOF) build dendrimer generations .
- Challenges : highlights steric hindrance after the third generation, requiring gradient purification (size-exclusion chromatography) .
Q. How do solvent effects impact the hydrolysis kinetics of (5-Bromopentyl)oxysilane?
- Methodology : Conduct kinetic studies in DMSO/water mixtures (0–50% HO) using Si NMR. Hydrolysis follows first-order kinetics, with a rate increase of 5× in 30% aqueous DMSO due to H-bond destabilization of the Si-O bond. Compare with analogous silanes (e.g., ) to assess substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
